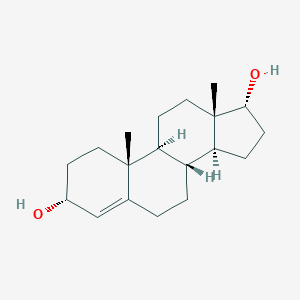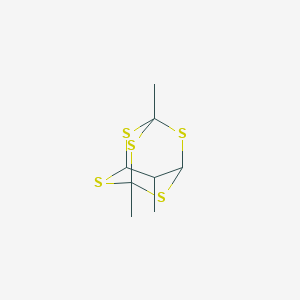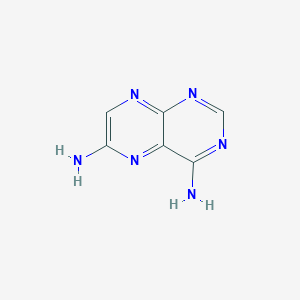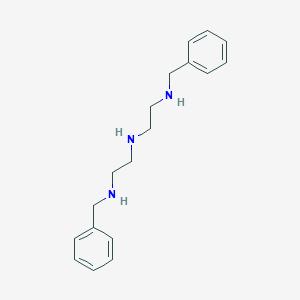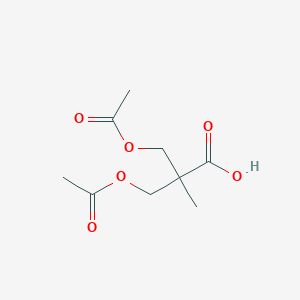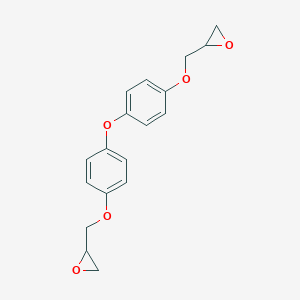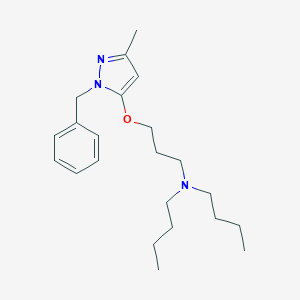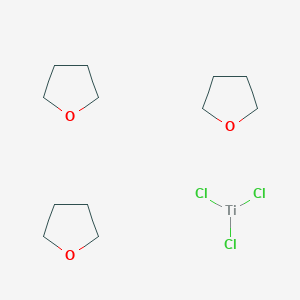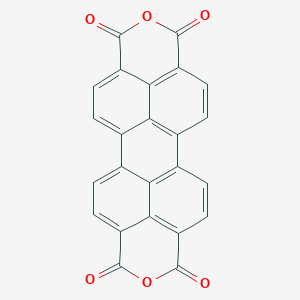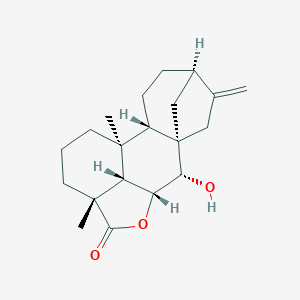
7alpha-Hydroxykaurenolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7alpha-Hydroxykaurenolide is a natural product that belongs to the diterpenoid family of compounds. It is derived from the plant Isodon rubescens and has been found to possess a wide range of biological activities.
Mechanism Of Action
The mechanism of action of 7alpha-Hydroxykaurenolide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and inflammation. Studies have shown that 7alpha-Hydroxykaurenolide can inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical And Physiological Effects
7alpha-Hydroxykaurenolide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit the growth of cancer cells. Additionally, it has been found to have antioxidant properties and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
The advantages of using 7alpha-Hydroxykaurenolide in lab experiments include its wide range of biological activities and its ability to inhibit key enzymes and signaling pathways involved in inflammation and cancer. However, its limitations include the difficulty in obtaining the natural product from Isodon rubescens and the need for chemical modifications to produce derivatives with improved biological activities.
Future Directions
For research on 7alpha-Hydroxykaurenolide include the development of new synthetic methods for producing derivatives with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of 7alpha-Hydroxykaurenolide and its potential therapeutic applications. Studies on the pharmacokinetics and toxicity of 7alpha-Hydroxykaurenolide are also needed to assess its suitability for use as a therapeutic agent.
Synthesis Methods
The synthesis of 7alpha-Hydroxykaurenolide can be accomplished through a multi-step process involving the isolation of the natural product from Isodon rubescens, followed by chemical modifications. The natural product can be extracted from the plant using solvents such as ethanol or methanol. The extracted material is then subjected to chromatography to isolate 7alpha-Hydroxykaurenolide. The purified compound can be further modified using chemical reactions to produce derivatives with improved biological activities.
Scientific Research Applications
7alpha-Hydroxykaurenolide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, it has been found to be effective against several viruses, including hepatitis B virus, herpes simplex virus, and human immunodeficiency virus.
properties
CAS RN |
15959-13-4 |
|---|---|
Product Name |
7alpha-Hydroxykaurenolide |
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one |
InChI |
InChI=1S/C20H28O3/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3)15(18)14(16(20)21)23-17(19)22/h12-16,21H,1,4-10H2,2-3H3/t12-,13+,14-,15+,16-,18+,19-,20+/m1/s1 |
InChI Key |
AHKUFTRUMQKIPH-JDYPGNFISA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@H]1[C@H]([C@H]([C@]45[C@H]2CC[C@H](C4)C(=C)C5)O)OC3=O)C |
SMILES |
CC12CCCC3(C1C(C(C45C2CCC(C4)C(=C)C5)O)OC3=O)C |
Canonical SMILES |
CC12CCCC3(C1C(C(C45C2CCC(C4)C(=C)C5)O)OC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



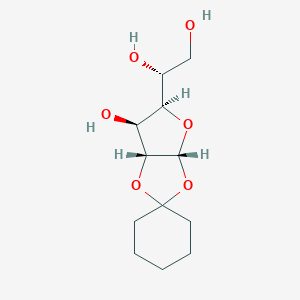
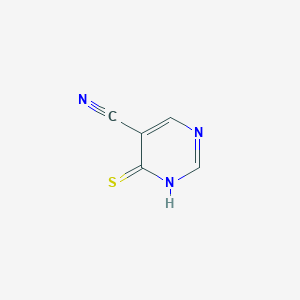
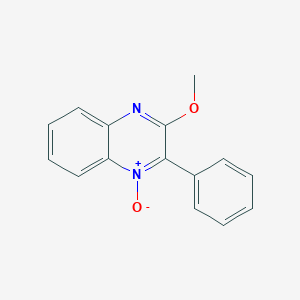
![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)

